![molecular formula C18H29NO2 B2917821 3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol CAS No. 2418709-74-5](/img/structure/B2917821.png)
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol is an organic compound with a complex structure that includes an aziridine ring, a phenyl group, and a butanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol typically involves multiple steps, including the formation of the aziridine ring and the attachment of the phenyl and butanol groups. Common synthetic routes may involve:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Phenyl Group: This step may involve a nucleophilic substitution reaction where the aziridine ring is reacted with a phenyl halide.
Introduction of the Butanol Moiety: This can be done through a Grignard reaction where a butanol derivative is reacted with a phenyl ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-2-ol: Similar structure but with a different position of the hydroxyl group.
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)pentan-1-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol is unique due to the presence of the aziridine ring, which imparts high reactivity and potential biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-methyl-3-[2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(2)11-19-12-15(19)13-21-17-8-6-5-7-16(17)18(3,4)9-10-20/h5-8,14-15,20H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSNKCQUQWBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=CC=C2C(C)(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
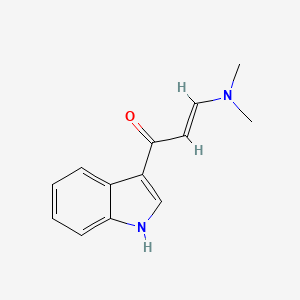
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
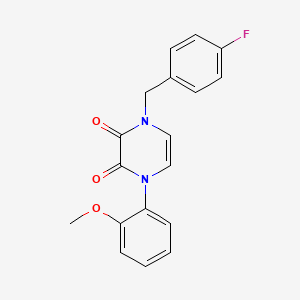
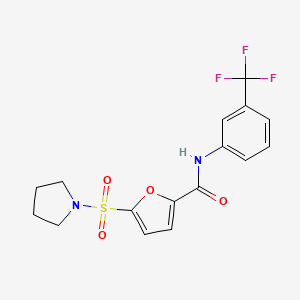
![3-amino-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917745.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)
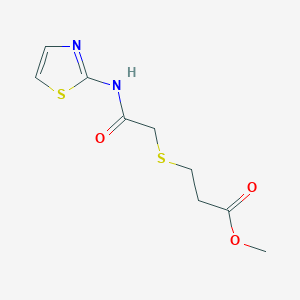
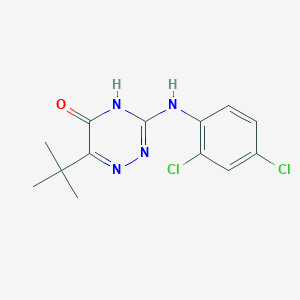
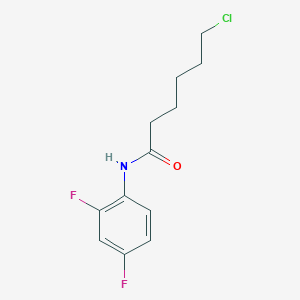
![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)
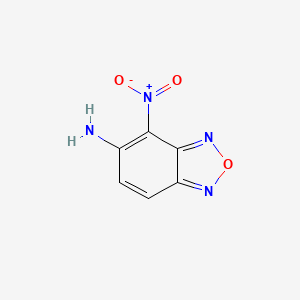
![Benzo[d]isothiazole-7-carboxylic acid](/img/structure/B2917760.png)
